Cas no 55908-34-4 (a-methyl-4-Quinolinemethanol)

a-methyl-4-Quinolinemethanol structure
a-methyl-4-Quinolinemethanol structure
Product Name:a-methyl-4-Quinolinemethanol
Numero CAS:55908-34-4
MF:C11H11NO
MW:173.211142778397
CID:1596349
PubChem ID:5314755
Update Time:2025-04-21

a-methyl-4-Quinolinemethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • a-methyl-4-Quinolinemethanol
    • (+/-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
    • (+-)-1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isochinolin
    • 1-Quinolin-4-yl-ethanol
    • 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
    • (+)-1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
    • (-)1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
    • Einecs 256-950-3
    • (+-)-1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline
    • 1-(4'-quinolyl)ethanol
    • (+/-)-1-(4-quinolyl)ethanol
    • 1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline
    • 1-(4-quinolyl)ethanol
    • 4-(1-hydroxyethyl)quinoline
    • 1-[4]Chinolyl-aethanol
    • 1-(4-Quinolinyl)ethanol
    • 1-(quinolin-4-yl)ethanol
    • 4-Quinolinemethanol,α-methyl-
    • (+-)-1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoqui
    • 1-quinolin4-yl-ethanol
    • DB-328606
    • SCHEMBL13868217
    • 55908-34-4
    • 1-quinolin-4-ylethanol
    • AKOS013209227
    • SCHEMBL1496311
    • MDL: MFCD11976337
    • Inchi: 1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3
    • Chiave InChI: DSIDLSUPGTYHPZ-UHFFFAOYSA-N
    • Sorrisi: OC(C)C1C=CN=C2C=CC=CC=12

Proprietà calcolate

  • Massa esatta: 173.084063974g/mol
  • Massa monoisotopica: 173.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 33.1Ų
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.